5-methyl-8-nitro-5H-pyrido[4,3-b]indole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methyl-8-nitropyrido[4,3-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c1-14-11-3-2-8(15(16)17)6-9(11)10-7-13-5-4-12(10)14/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKAZBBJRXDFIAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])C3=C1C=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes to the Pyrido[4,3-b]indole Core
The construction of the tricyclic pyrido[4,3-b]indole framework is a key challenge in the synthesis of 5-methyl-8-nitro-5H-pyrido[4,3-b]indole. Several classical and modern synthetic strategies have been employed to build this core structure.
Nenitzescu Reaction Applications
The Nenitzescu indole (B1671886) synthesis is a powerful tool for constructing 5-hydroxyindole (B134679) derivatives from a benzoquinone and a β-aminocrotonic ester. osi.lvrsc.org The reaction proceeds through a Michael addition, followed by a cyclization and elimination sequence. osi.lv While the classical Nenitzescu reaction leads to 5-hydroxyindoles, modifications and extensions of this reaction have been utilized to synthesize various fused heterocyclic systems. rsc.org There are reports of the Nenitzescu reaction being used to create pyrido[2,3-b]indoles, a structural isomer of the target scaffold. rsc.org This suggests the potential for adapting this methodology for the synthesis of the pyrido[4,3-b]indole core, likely by employing a suitably substituted aminopyridine derivative in place of the traditional enamine. However, specific examples of the Nenitzescu reaction for the direct synthesis of the 5H-pyrido[4,3-b]indole ring system are not extensively documented in the literature.
Radical Oxidative Aromatic Substitution Approaches
Radical oxidative aromatic substitution provides a pathway for the formation of C-C bonds on aromatic rings. While there is extensive literature on radical reactions in heterocyclic chemistry, specific applications for the direct construction of the this compound are not well-documented. However, a key reaction involving a radical oxidative aromatic substitution has been used in the synthesis of caulerpin, a bis-indole alkaloid, from 3-formylindole compounds. researchgate.net This indicates the potential of radical-based methods in the functionalization of indole precursors that could be later cyclized to form the pyrido[4,3-b]indole system. The synthesis of tetrahydro-1H-pyrido[4,3-b]indole derivatives has been achieved through an intramolecular difunctionalization of o-alkynylanilines, which may involve radical intermediates. researchgate.net
Benzyne (B1209423) Cyclization Strategies
Benzyne chemistry offers a powerful method for the formation of fused aromatic rings. The intramolecular cyclization of benzyne intermediates can be used to construct a variety of heterocyclic systems. A palladium-catalyzed, multicomponent synthesis of pyrido[2,1-α]isoindoles has been reported, which proceeds via a benzyne 1,3-dipolar cycloaddition. rsc.org While this leads to a different regioisomer, it highlights the utility of benzyne cycloadditions in creating fused pyridine-containing heterocycles. A route for the regioselective synthesis of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives has been developed based on the cyclization of 3-chlorophenylimine-N-alkyl-4-piperidones using strong bases like sodium amide, which proceeds through a benzyne intermediate. researchgate.net This method notably avoids the use of toxic arylhydrazines often employed in other indole syntheses. researchgate.net
Aza Wittig/Electrocyclic Ring Closure Protocols
The aza-Wittig reaction, followed by an electrocyclic ring closure, is a versatile strategy for the synthesis of nitrogen-containing heterocycles. This cascade process allows for the construction of complex ring systems in a single step. A metal-free 6π-electrocyclic transformation of in situ generated aza-hexatrienes, derived from an aza-Wittig reaction, has been used to synthesize 1,6-dihydropyridines. nih.gov While direct application to the pyrido[4,3-b]indole system is not explicitly reported, the modularity of this approach suggests its potential for adaptation. By choosing appropriate starting materials, it is conceivable that an aza-Wittig/electrocyclization strategy could be designed to forge the pyridine (B92270) ring onto a pre-existing indole core.
Fischer Indole Synthesis Adaptations
The Fischer indole synthesis is a cornerstone in indole chemistry, involving the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone in the presence of an acid catalyst. researchgate.net This method has been successfully adapted for the synthesis of the pyrido[4,3-b]indole skeleton. For instance, the synthesis of 9-hydroxy-6H-pyrido[4,3-b]carbazole, a derivative of the target ring system, was achieved using a Fischer indole cyclization. nih.gov Another example involves the reaction of 4-hydrazino-5-methyl-1H-pyridone-2 with a suitable ketone, which undergoes a thermal Fischer reaction to yield the corresponding pyrido[4,3-b]indolone. youtube.com The versatility of the Fischer indole synthesis allows for the introduction of various substituents on both the indole and pyridine rings, making it a valuable tool for accessing a range of pyrido[4,3-b]indole analogues.
| Starting Materials | Reaction Conditions | Product | Reference |
| Phenylhydrazine and a suitable ketone | Acid catalyst (e.g., HCl, H2SO4, Lewis acids) | Indole derivative | researchgate.net |
| Enamine and methyl vinyl ketone | Not specified | trans- and cis-ketones (precursors to indole) | nih.gov |
| 4-Hydrazino-5-methyl-1H-pyridone-2 and 3,3-dimethyl-1,5-dioxaspiro[5.5]undecan-9-one | Thermal | Acetal of pyrido[4,3-b]indolone | youtube.com |
Graebe-Ullmann Reaction for Pyrido[4,3-b]indole Analogues
The Graebe-Ullmann reaction is a classical method for the synthesis of carbazoles and related heterocyclic systems, involving the thermal or photochemical decomposition of 1-aryl-1H-benzotriazoles. This reaction has been effectively applied to the synthesis of γ-carbolines (5H-pyrido[4,3-b]indoles). A notable application is the synthesis of 4-nitro-γ-carbolines, demonstrating that the pyridine ring can be pre-functionalized before the cyclization step. researchgate.net The synthesis of 8-methyl-5H-pyrido[4,3-b]indole has also been achieved using two variants of the Graebe-Ullmann reaction, with optimized conditions involving both thermal and microwave irradiation. researchgate.net This synthesis starts from the corresponding 1-(pyridyl)-1H-1,2,3-triazolo[4,5-c]pyridines. researchgate.net The ability to introduce substituents on both the pyridine and benzene (B151609) rings makes this a strategic route for accessing specifically substituted pyrido[4,3-b]indoles.
| Starting Material | Reaction Conditions | Product | Yield | Reference |
| 1-(Pyridyl)-1H-1,2,3-triazolo[4,5-c]pyridines | Thermal or Microwave Irradiation | Aromatic aza-γ-carbolines | Not specified | researchgate.net |
| 1-[6-Aryl(methyl)-2-methyl(cyclopropyl)-3-nitropyridin-4-yl]-1Н-1,2,3-benzotriazoles | Graebe-Ullmann reaction | 3-Aryl(methyl)-1-methyl(cyclopropyl)-4-nitro-5Н-pyrido[4,3-b]indoles | Not specified | researchgate.net |
Chemical Transformations
To arrive at the final target compound, this compound, functionalization of the pre-formed γ-carboline core is necessary. This involves N-methylation at the 5-position and nitration at the 8-position.
A reported method for the N-methylation of a related pyrido[4,3-b]indolone involved the treatment of a 5NH-8-hydroxy derivative with a methylating agent to achieve methylation at both the N-5 and O-8 positions. youtube.com This suggests that direct N-methylation of the 5H-pyrido[4,3-b]indole core is a feasible transformation.
The introduction of a nitro group at the 8-position is a key step. While the direct nitration of 5-methyl-5H-pyrido[4,3-b]indole is not explicitly described, studies on the nitration of related indole systems provide valuable insights. The nitration of 3-acetylindole, for example, yields a mixture of 6-nitro and 4-nitro derivatives. The synthesis of 4-nitro-γ-carbolines has been achieved through the Graebe-Ullmann reaction of pre-nitrated precursors, indicating that direct nitration of the γ-carboline ring might be challenging or lead to a mixture of isomers. researchgate.net Further investigation into the electrophilic substitution patterns of the 5H-pyrido[4,3-b]indole nucleus is required to establish a regioselective route to the 8-nitro derivative.
Targeted Functionalization and Derivatization
The functionalization of the this compound scaffold is crucial for modulating its chemical properties. The presence of the nitro group at the C-8 position and the methyl group at the N-5 position significantly influences the reactivity of the heterocyclic system.
A key derivatization of the pyrido[4,3-b]indole system is the introduction of a methoxycarbonyl group, typically at the C-4 position, to yield valuable synthetic intermediates. A general and effective method has been developed based on 1-hydroxyindole (B3061041) chemistry to produce various methyl 5H-pyrido[4,3-b]indole-4-carboxylates. researchgate.netjst.go.jp This strategy involves the cyclization of appropriately substituted indole precursors. The subsequent decarboxylation and transesterification of resulting indoles with methanol (B129727) (MeOH) and sodium methoxide (B1231860) (NaOMe) can yield the desired methoxycarbonyl-substituted products. researchgate.net While this method has been applied to various γ-carbolines, its direct application to the 5-methyl-8-nitro substrate would follow similar principles of activating a precursor for cyclization and esterification.
The pyrido[4,3-b]indole nucleus can be functionalized with amino and alkylamino groups, which are important for creating analogues of bioactive compounds like ellipticine. researchgate.net One common strategy involves the transformation of a precursor, such as a 1-chloro derivative, via nucleophilic substitution with various dialkylaminoalkylamines. nih.gov
For the this compound, the electron-withdrawing nitro group at the C-8 position activates the indole ring for nucleophilic aromatic substitution. However, a more common transformation is the reduction of the nitro group to an amino group, which can then be further alkylated or acylated. The reduction can be achieved using standard conditions such as catalytic hydrogenation (e.g., Pd/C, H₂). d-nb.info This creates an 8-amino-5-methyl-5H-pyrido[4,3-b]indole, a versatile intermediate for introducing diverse substituents at this position. Additionally, amino groups can be introduced at other positions, such as C-3, through multi-step syntheses involving Curtius rearrangement from a carboxylic acid precursor. oup.com
The synthesis of tetrahydro-pyrido[4,3-b]indole analogues from this compound involves the reduction of both the pyridine ring and the nitro group. This transformation significantly alters the geometry and electronic properties of the molecule. Catalytic hydrogenation is a powerful method for this purpose, often using catalysts such as platinum, palladium, or nickel. youtube.comyoutube.com
The reaction of this compound with hydrogen gas over a suitable catalyst (e.g., Pd/C or PtO₂) would be expected to reduce the pyridine C-ring and the C-8 nitro group simultaneously. This would yield 8-amino-5-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole. The specific conditions, such as hydrogen pressure, temperature, and choice of catalyst and solvent, would be critical in controlling the extent of reduction and minimizing side reactions. google.com The synthesis of various substituted 2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole derivatives has been widely reported, highlighting the importance of this saturated core structure. nih.gov
Further functionalization of the this compound skeleton can be achieved through aromatic substitution reactions.
Aryl Group Introduction: Aryl groups are typically introduced using modern cross-coupling reactions. A common method is the Suzuki coupling, which involves the reaction of a halo-substituted pyrido[4,3-b]indole with an arylboronic acid in the presence of a palladium catalyst. For example, a 9-bromo-5H-pyrido[4,3-b]indole can be coupled with various arylboronic acids to produce 9-aryl derivatives. nih.gov To apply this to the target compound, a halogen would first need to be introduced at a suitable position on the ring system.
Nitro Group Introduction: Introducing an additional nitro group onto the this compound ring is challenging due to the deactivating nature of the existing nitro group. However, nitration of indole rings can be achieved under non-acidic conditions, for instance, using tetramethylammonium (B1211777) nitrate (B79036) and trifluoroacetic anhydride, which generates the electrophilic nitrating agent trifluoroacetyl nitrate. nih.gov The regioselectivity of such a reaction on the this compound scaffold would be directed by the existing substituents.
Optimization of Reaction Conditions and Yields
The efficiency of synthesizing and derivatizing this compound is highly dependent on the optimization of reaction parameters. Key reactions such as the Fischer indole synthesis, cyclization, and substitution reactions are sensitive to catalysts, solvents, and temperature. numberanalytics.com
The Fischer indole synthesis, a common route to the carboline core, can be influenced by the choice of acid catalyst (e.g., HCl, polyphosphoric acid) and reaction temperature. nih.govrsc.org In some cases, the reaction fails or gives low yields due to competing side reactions, which can sometimes be mitigated by using Lewis acids like ZnCl₂. nih.gov
For substitution reactions, such as the introduction of alkylamino side chains, reaction conditions are tailored to ensure high yields. For instance, the conversion of a 1-chloro-4-methyl-5H-pyrido[4,3-b]indole derivative to its 1-amino substituted analogue is typically performed by heating with the appropriate amine. nih.gov
Below are tables summarizing typical conditions for key transformations on related pyrido[4,3-b]indole systems.
Table 1: Conditions for Fischer Indolization and Cyclization
| Reaction Type | Catalyst/Reagent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Fischer Indolization | HCl | Ethanol (B145695) | Reflux | Moderate | nih.gov |
| Benzyne Cyclization | NaNH₂ or KNH₂ | THF, Toluene | 20°C to reflux | Variable | researchgate.net |
| Intramolecular Cyclization | Potassium tert-butoxide | DMSO | 130°C | Good | nih.gov |
Table 2: Conditions for Substitution and Reduction Reactions
| Reaction Type | Reagent | Catalyst | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| Amination (from Chloro) | (Dialkylamino)alkylamine | None | Neat or Solvent | Good | nih.gov |
| Suzuki Coupling (from Bromo) | Arylboronic acid | Pd(dppf)Cl₂ | Dioxane/H₂O | 41-86% | nih.gov |
| Nitro Group Reduction | H₂ | Pd/C | Methanol | High | d-nb.info |
Analytical and Purification Techniques in Synthetic Chemistry
The synthesis and derivatization of this compound and its analogues require robust analytical and purification methods to monitor reaction progress, isolate products, and confirm their structures.
Reaction Monitoring: Thin-Layer Chromatography (TLC) is routinely used to monitor the progress of reactions. For indole derivatives, spots can often be visualized under UV light or by using a staining agent such as an ethanolic solution of p-dimethylaminobenzaldehyde/HCl, which gives characteristic colors with indole compounds. orgsyn.org
Purification:
Column Chromatography: This is the most common method for purifying products from reaction mixtures. Silica gel is the standard stationary phase, and the mobile phase is typically a mixture of non-polar and polar solvents (e.g., hexane/ethyl acetate (B1210297) or dichloromethane/methanol). nih.govgoogle.com
Recrystallization: When the product is a stable solid, recrystallization from a suitable solvent (such as ethanol or acetonitrile) can be an effective method to obtain highly pure material. orgsyn.org
Solvent-Assistant Purification: Innovative methods, such as using hydrophobic solid acid catalysts, allow for purification by controlling the product's solubility in water-containing solvents, thereby reducing the need for traditional chromatography. researchgate.net
Structural Analysis:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structure elucidation, providing detailed information about the chemical environment of each proton and carbon atom in the molecule. nih.gov
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the synthesized compounds, confirming their identity. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, is used to assess the purity of the final compounds and can also be employed for purification on a preparative scale. nih.govresearchgate.net
These techniques are integral to the successful synthesis and characterization of novel derivatives based on the this compound scaffold.
Biological Activities and Preclinical Investigations
Antineoplastic and Cytostatic Efficacy
No studies were identified that specifically evaluated the in vitro or in vivo anticancer effects of 5-methyl-8-nitro-5H-pyrido[4,3-b]indole.
In Vitro Anti-Cancer Activity against Various Cell Lines
There is no available data from cell-based assays to characterize the cytotoxic or cytostatic profile of this compound against any cancer cell lines. Consequently, no data table of GI50 or IC50 values can be provided.
Mechanisms of Cytotoxicity, including Tubulin Polymerization Inhibition and Apoptosis Induction
While related indole (B1671886) derivatives are known to function as tubulin polymerization inhibitors and inducers of apoptosis, no research has been published to confirm if this compound shares these mechanisms. Studies on compounds like gambogenic acid have shown that interference with tubulin polymerization can lead to G2/M cell cycle arrest and apoptosis, but no such investigation has been linked to the subject compound. nih.gov
DNA Interaction and Topoisomerase II Modulation
The potential for this compound to interact with DNA or modulate the activity of topoisomerase II has not been reported. Research on other classes, such as indenoindole derivatives, has demonstrated the ability to intercalate into DNA and stabilize topoisomerase II-DNA complexes, but these findings are not specific to the pyrido[4,3-b]indole scaffold . nih.gov Similarly, studies on related carbolines like Trp-P-1 have shown DNA damage induction through topoisomerase I inhibition. nih.gov
Kinase Inhibition Profiles
No data is available regarding the kinase inhibition profile of this compound. While related scaffolds like pyrimido[4,5-b]indole have been explored as kinase inhibitors, this specific compound has not been screened for such activity in published studies. nih.gov
Antiviral Properties
Anti-Human Immunodeficiency Virus (HIV) Activity
Currently, there is a lack of specific scientific data on the anti-HIV activity of this compound. However, research into structurally related indole derivatives has shown potential for HIV inhibition. For instance, various pyrimido[5,4-b]indole derivatives have been synthesized and evaluated as non-nucleoside HIV-1 reverse transcriptase inhibitors. researchgate.netnih.gov These studies suggest that the broader class of indole-containing compounds may be a source of potential anti-HIV agents. nih.gov Additionally, 5-nitro-3-(2-(4-phenylthiazol-2-yl)hydrazineylidene)indolin-2-one derivatives have been found to inhibit HIV-1 replication through a multitarget mechanism. frontiersin.org
Anti-Herpes Simplex Virus (HSV-1) Activity
There is no specific research available on the anti-Herpes Simplex Virus (HSV-1) activity of this compound. The broader class of indole derivatives has not been a primary focus of anti-HSV-1 research, which has more commonly investigated other heterocyclic compounds.
Antimicrobial and Antibacterial Spectrum
Specific studies on the antimicrobial and antibacterial spectrum of this compound are not available in the current scientific literature. However, the indole scaffold is a common feature in compounds with demonstrated antimicrobial properties. nih.govnih.gov For example, a related compound, 3-Nitro-1-methyl-5H-pyrido[4,3-b]indole, has been noted for its antimicrobial properties against Salmonella typhimurium and other bacteria. cymitquimica.com
Research on other related heterocyclic systems, such as 5H-pyridazino[4,5-b]indoles, has revealed significant antibacterial and antifungal activity. researchgate.net In one study, these compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 31.25 to 250 µg/mL against various strains. researchgate.net Another study on indolyl derivatives containing amino-guanidinium moieties showed significant antibacterial activity against ESKAPE pathogens, with MIC values in the range of 2–64 µg/mL. nih.gov
The following table presents data for related indole derivatives, not this compound, to illustrate the antimicrobial potential within this class of compounds.
| Related Compound Class | Tested Microorganisms | MIC Range (µg/mL) | Reference |
|---|---|---|---|
| 5H-pyridazino[4,5-b]indoles | Various bacteria and fungi | 31.25–250 | researchgate.net |
Anti-Inflammatory Effects and Antioxidant Capacity
Direct investigations into the anti-inflammatory effects and antioxidant capacity of this compound have not been reported. However, the indole nucleus is present in many compounds with known anti-inflammatory and antioxidant activities. For example, research on indoline-based compounds has led to the development of dual 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) inhibitors, which exhibit anti-inflammatory properties. nih.gov The presence of a nitro group in some indole derivatives has been linked to the generation of reactive oxygen species, which can have complex biological effects. nih.govd-nb.info
Other Pharmacological Potentials
There is no research specifically identifying this compound as a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). However, studies have identified the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core as a novel chemotype for CFTR potentiators. acs.org Further research on spiro[piperidine-4,1'-pyrido[3,4-b]indole] derivatives has shown their potential as 'co-potentiators' that can work in synergy with existing CFTR modulators. nih.govescholarship.orgnih.gov These findings suggest that the broader pyrido[4,3-b]indole scaffold is a promising area for the discovery of new CFTR-modulating therapies. acs.orgnih.govescholarship.orgnih.gov
The table below shows the activity of a related class of compounds, highlighting the potential of the pyrido[4,3-b]indole scaffold in CFTR research. This data does not include this compound.
| Compound Class | Target | Activity | Reference |
|---|---|---|---|
| 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles | CFTR | Potentiator | acs.org |
Structure Activity Relationship Sar Studies and Molecular Recognition
Influence of Substituent Position and Nature on Biological Activity
The specific placement and chemical nature of substituent groups on the 5H-pyrido[4,3-b]indole scaffold are critical determinants of the molecule's interaction with biological targets.
The nitro (-NO₂) and methyl (-CH₃) groups are defining features of 5-methyl-8-nitro-5H-pyrido[4,3-b]indole, and their presence and position significantly modulate its activity. Studies on related nitroheterocyclic compounds have shown that the position of the nitro group is crucial for mutagenic activity. For instance, a nitro group at the C5 or C6 position of the indole (B1671886) core generally results in measurable mutagenic activity, whereas nitro groups at C4 or C7 lead to weak or no activity. nih.gov
Specifically for the 5-nitroindole (B16589) substructure, research has demonstrated that the nitro group at the fifth position is beneficial for binding affinity to certain biological targets like the c-Myc G-quadruplex. nih.govresearchgate.net In comparative studies, 5-nitroindole derivatives displayed superior binding affinity compared to unsubstituted indole compounds. nih.gov
Methylation, particularly on the ring nitrogen, often influences activity. In many nitroheterocyclic compounds, N-methylation tends to reduce mutagenic activity. nih.gov For pyridoindole derivatives targeting specific proteins, such as the oncoprotein MDM2, an N9-methyl group was found to disrupt critical hydrogen bonding interactions, leading to decreased binding. researchgate.net However, methylation on the phenyl ring portion of the scaffold can be favorable. An 8-methyl-substituted tetrahydro-γ-carboline, a related structure, was found to retain potency as a CFTR potentiator. acs.org
Table 1: Influence of Nitro and Methyl Group Positioning on Biological Activity
| Compound Class | Substituent | Position | Observed Effect | Reference |
|---|---|---|---|---|
| Nitroindoles | Nitro (-NO₂) | C5 or C6 | Measurable mutagenic activity | nih.gov |
| 5-Nitroindoles | Nitro (-NO₂) | C5 | Enhanced binding to c-Myc G4 | nih.gov |
| Nitroheterocyclics | Methyl (-CH₃) | Ring Nitrogen | Reduced mutagenic activity | nih.gov |
| Pyrido[3,4-b]indoles | Methyl (-CH₃) | N9 | Disrupted protein binding | researchgate.net |
The introduction of hydroxyl (-OH) and other oxygen-containing groups, such as methoxy (B1213986) (-OCH₃), can profoundly alter the biological and pharmacological properties of the pyrido[4,3-b]indole core. A critical metabolic activation step for some related compounds, like 3-amino-1-methyl-5H-pyrido[4,3-b]indole (Trp-P-2), is N-hydroxylation. nih.gov This enzymatic modification by cytochrome P-450 is considered an essential step for its covalent binding to DNA and subsequent mutagenic activity. nih.gov
In SAR studies of derivatives, the presence of a hydroxyl group on an attached phenyl ring, as in (Z)-3-(3-hydroxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one, has been identified in lead compounds with potent antimicrobial activity. nih.gov Similarly, the replacement of an 8-methoxy group on the tetrahydro-1H-pyrido[4,3-b]indole core with other substituents was a key area of investigation for optimizing activity, highlighting the importance of oxygenated functionalities at this position. acs.org
The nature of alkyl groups attached to the 5H-pyrido[4,3-b]indole nucleus, including their length and branching, is another key modulator of biological activity. A series of N-alkyl-5H-pyrido[4,3-b]indol-1-amines were identified as novel urotensin-II receptor antagonists, indicating that the N-alkyl substituent is a crucial element for this specific activity. nih.gov The exploration of derivatives with varying alkyl groups, such as N,N-diethyl-2-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-8-carboxamide, further underscores the investigation into how alkyl chain complexity affects target interaction. uni.lu These studies suggest that modifying the size and conformation of these alkyl chains can tune the potency and selectivity of the compounds.
The three-dimensional arrangement of atoms (stereochemistry) within the pyrido[4,3-b]indole framework can have a significant impact on biological activity. For derivatives with chiral centers, individual enantiomers can exhibit vastly different potencies and efficacies. Research on 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives as CFTR potentiators led to the discovery of an enantiomerically pure compound that was particularly effective. acs.org This highlights that specific stereoisomers may fit more precisely into a biological target's binding site. Furthermore, the geometric configuration of double bonds can be critical; for instance, the Z-configuration of the exocyclic double bond in certain 3-aryl-5-(1H-indol-3-ylmethylene)-2-thioxothiazolidin-4-ones was noted as a key structural feature. nih.gov
Key Pharmacophoric Features for Target Interaction
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For the pyrido[4,3-b]indole class, several key pharmacophoric features have been identified.
For tubulin polymerization inhibitors, a successful pharmacophore model includes the 5H-pyrido[4,3-b]indole as a core B-ring structure, coupled with a substituted aryl group (A-ring), such as a 3,4,5-trimethoxyphenyl moiety. nih.gov Hydrogen bonds formed between the molecule and specific amino acid residues like Asnβ258 and Valβ238 in the colchicine (B1669291) binding site of tubulin are crucial for stabilizing the interaction. nih.gov
For compounds targeting G-quadruplex DNA, the presence of a nitro or amino group at the 5th position of the indole core is a critical pharmacophoric element for binding. nih.gov
Molecular Docking and Computational Chemistry Analyses
Molecular docking and computational chemistry have become indispensable tools for understanding the interactions between pyrido[4,3-b]indole derivatives and their biological targets at a molecular level. These in silico methods predict the preferred orientation and binding affinity of one molecule to another.
Docking studies on 9-aryl-5H-pyrido[4,3-b]indole derivatives revealed that potent compounds could occupy the colchicine binding site of α,β-tubulin, primarily within the β subunit. nih.gov These models have elucidated key hydrogen bonding and hydrophobic interactions that govern the inhibitory activity. nih.gov
Similarly, computational modeling was employed to identify the pyrido[3,4-b]indole scaffold as a potential binder to the MDM2 protein. researchgate.net Docking simulations showed that the N9 hydrogen of the indole ring could form an important hydrogen bond with the protein, an interaction that was lost upon N9-methylation, correlating with a loss of activity. researchgate.net For other indole-based compounds, docking studies have successfully correlated calculated binding energies with experimentally observed antimicrobial activities, helping to rationalize the potency of the most active compounds. nih.govresearchgate.net
Table 2: Summary of Molecular Docking Studies on Pyridoindole Scaffolds
| Compound Class | Target | Key Findings from Docking | Reference |
|---|---|---|---|
| 9-Aryl-5H-pyrido[4,3-b]indoles | Tubulin (Colchicine site) | Occupied colchicine binding site; H-bonds with Asnβ258 and Valβ238. | nih.gov |
| Pyrido[3,4-b]indoles | MDM2 | N9-H forms a critical hydrogen bond; N9-methylation disrupts binding. | researchgate.net |
| Indole-based heterocycles | MurC Ligase | Good correlation between docking scores and antibacterial activity. | nih.gov |
Prediction of Binding Sites and Modes
The binding characteristics of this compound can be inferred from studies on similar molecular scaffolds. Research on 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives has identified this core structure as a promising chemotype for targeting the cystic fibrosis transmembrane conductance regulator (CFTR). nih.govacs.org In these studies, the pyrido[4,3-b]indole core serves as a scaffold for potentiators that can rescue the function of mutated CFTR proteins. nih.govacs.org
Furthermore, investigations into 5-nitroindole derivatives have highlighted their potential as binders for the c-Myc G-quadruplex, a DNA structure implicated in cancer. d-nb.info These studies suggest that the nitroindole moiety is a key pharmacophore for this interaction. Given that this compound contains both the pyrido[4,3-b]indole core and a nitro group, it is plausible that it could exhibit affinity for both protein targets like CFTR and nucleic acid structures such as G-quadruplexes. The binding mode would likely involve the planar aromatic system of the pyrido[4,3-b]indole intercalating into binding pockets or between DNA base pairs, a common mechanism for such heterocyclic compounds.
The N-methylation on the indole nitrogen, as seen in related nitroheterocyclic compounds, can influence mutagenic activity, suggesting a role in the interaction with DNA. nih.gov Specifically, methylation can alter the electronic properties and steric profile of the molecule, thereby affecting its binding affinity and specificity.
Hydrogen Bonding Network Analysis
The hydrogen bonding potential of this compound is a critical determinant of its binding affinity and specificity. The molecule possesses several potential hydrogen bond acceptors, most notably the nitrogen atoms of the pyridine (B92270) and indole rings, and the oxygen atoms of the nitro group. The indole nitrogen, being part of a conjugated system, is a weaker hydrogen bond acceptor.
In related 3-amino-1-methyl-5H-pyrido[4,3-b]indole (Trp-P-2), the amino group introduces a potent hydrogen bond donor functionality. nih.gov While this compound lacks a primary amino group, the presence of the nitro group at the 8-position significantly influences the electronic distribution across the aromatic system, which can, in turn, affect the hydrogen bonding capacity of the ring nitrogens. The interaction of Trp-P-2 with proteins has been shown to be catalyzed by myeloperoxidase, with hydrogen peroxide being essential for the binding reaction, indicating the importance of the local chemical environment in facilitating these interactions. nih.gov
The precise hydrogen bonding network will ultimately depend on the specific topology of the binding site. In a protein binding pocket, the nitro group could form hydrogen bonds with amino acid residues such as arginine or lysine, which can act as hydrogen bond donors. The pyridine nitrogen is also a likely participant in hydrogen bonding with donor residues.
Steric Hindrance Considerations
Steric factors play a significant role in the molecular recognition of pyrido[4,3-b]indole derivatives. The introduction of a methyl group at the 5-position of the pyrido[4,3-b]indole core can have varied effects depending on the target. In studies of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives as CFTR potentiators, the placement of methyl groups on the tetrahydropyridine (B1245486) ring significantly impacted activity. acs.org For instance, a methyl group at position 1 or 3 resulted in a substantial increase in potency, whereas a gem-dimethyl moiety at the 3-position had a negative effect on both potency and efficacy. acs.org
The nitro group at the 8-position also introduces steric bulk. The position of the nitro group on the indole ring has been shown to be critical for the mutagenic activity of nitroindoles, with nitro groups at C5 or C6 generally resulting in measurable activity, while those at C4 or C7 lead to weaker or no activity. nih.gov This highlights that the precise location of substituents and the resulting steric hindrance are key determinants of biological activity.
Advanced Research Perspectives and Translational Potential
Rational Design of Novel Therapeutic Agents
The rational design of new therapeutic agents based on the 5-methyl-8-nitro-5H-pyrido[4,3-b]indole scaffold can be guided by existing knowledge of related pyridoindole derivatives. Structure-activity relationship (SAR) studies on analogous compounds have revealed key structural features that can be modulated to optimize therapeutic efficacy.
For instance, a series of 9-aryl-5H-pyrido[4,3-b]indole derivatives have been designed and synthesized as potential tubulin polymerization inhibitors. nih.gov In this series, the introduction of various substituents on the A-ring was explored to understand the SAR. nih.gov This bioisosteric replacement strategy, substituting a stable fragment like a carbazole derivative, could be applied to the this compound core to develop novel anti-cancer agents. nih.gov Molecular docking studies of these analogs have helped to elucidate the binding interactions within the colchicine (B1669291) binding pocket of tubulin, providing a basis for further structural modifications. nih.gov
Similarly, 5H-pyrido[4,3-b]indol-4-carboxamide derivatives have been identified as potent inhibitors of Janus kinase 2 (JAK2), a key player in various myeloproliferative neoplasms. nih.gov Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, including comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA), have been employed to understand the structural requirements for JAK2 inhibition. nih.gov These models highlight the importance of steric and electrostatic fields for biological activity and provide a roadmap for designing novel this compound-based JAK2 inhibitors with enhanced potency. nih.gov
The design of novel agents would involve a systematic exploration of substitutions at various positions of the this compound nucleus. Key modifications could include:
Variation of the substituent at the 5-position: While a methyl group is present, exploring other alkyl or aryl groups could influence lipophilicity and target engagement.
Modification or replacement of the nitro group at the 8-position: The nitro group can be a key pharmacophore but may also contribute to toxicity. Its replacement with other electron-withdrawing or -donating groups could modulate activity and improve the safety profile.
Introduction of substituents on the pyridine (B92270) and indole (B1671886) rings: As demonstrated with related compounds, substitutions at other positions can significantly impact potency and selectivity.
| Scaffold/Derivative | Target | Design Strategy | Key Findings |
| 9-aryl-5H-pyrido[4,3-b]indole | Tubulin | Bioisosterism, SAR exploration | Substituents on the A-ring influence anti-proliferative activity. nih.gov |
| 5H-pyrido[4,3-b]indol-4-carboxamide | JAK2 | 3D-QSAR (CoMFA, CoMSIA) | Steric and electrostatic fields are crucial for inhibitory activity. nih.gov |
Preclinical Development Strategies
The preclinical development of therapeutic candidates derived from this compound would involve a multi-tiered approach to evaluate their efficacy and safety. A range of preclinical studies on related pyridoindole compounds provides a framework for these investigations. nih.gov
Initial in vitro evaluation would focus on assessing the biological activity against specific targets. For example, if designed as anti-cancer agents, newly synthesized compounds would be tested for their anti-proliferative activity against a panel of cancer cell lines. nih.gov Further mechanistic studies would be conducted to confirm the mode of action, such as inhibition of tubulin polymerization or specific kinase activity. nih.gov
Promising candidates would then advance to in vivo studies in relevant animal models. For neurological applications, the neuroprotective efficacy of pyridoindole derivatives has been demonstrated in models of acute head trauma. nih.gov For potential anti-psychotic effects, preclinical models of schizophrenia could be employed.
A critical aspect of preclinical development is the assessment of the pharmacokinetic and pharmacodynamic properties of the compounds. Studies on 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives as CFTR potentiators have included in vivo characterization of oral bioavailability and tissue distribution, which are crucial for determining the therapeutic potential.
Future Directions in Pyridoindole Medicinal Chemistry
The medicinal chemistry of pyridoindoles is a dynamic field with several promising future directions. Building upon the existing knowledge, future efforts will likely focus on refining the therapeutic properties of this scaffold.
One key direction is the development of more selective inhibitors. For instance, while some pyridoindole derivatives show potent JAK2 inhibition, achieving selectivity over other JAK family members remains a challenge. nih.gov Future medicinal chemistry efforts could involve the use of computational modeling and structure-based design to develop inhibitors with improved selectivity profiles, thereby reducing the potential for off-target effects.
Another avenue of exploration is the synthesis of novel fused heterocyclic systems based on the pyridoindole core. The synthesis of 5H,11H-pyrido[2′,3′:2,3]thiopyrano[4,3-b]-indoles through Fischer-indole cyclization demonstrates the feasibility of creating more complex and rigid structures that may offer novel biological activities.
Furthermore, the application of modern synthetic methodologies will continue to be crucial for accessing a wider diversity of pyridoindole analogs. This includes the development of efficient and regioselective synthetic routes to facilitate the rapid generation of compound libraries for high-throughput screening.
Unexplored Biological Targets and Pathways
While pyridoindoles have been investigated for their effects on targets like tubulin, kinases, and various receptors, there remain numerous unexplored biological targets and pathways that could be modulated by this compound and its derivatives.
The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core has been identified as a novel chemotype for CFTR potentiators, highlighting the potential of this scaffold to modulate ion channels. acs.orgnih.gov This opens up the possibility that this compound could also interact with other ion channels, which are important targets in a variety of diseases.
Additionally, 8-sulfonyl-substituted tetrahydro-1H-pyrido[4,3-b]indoles have been identified as potent 5-HT6 receptor antagonists. nih.gov This suggests that the pyrido[4,3-b]indole scaffold can be tailored to interact with G-protein coupled receptors (GPCRs), a large and therapeutically important class of drug targets. The specific substitution pattern of this compound may confer affinity for other, as yet unidentified, GPCRs.
The presence of the nitro group also suggests potential for unique biological activities. The nitro group in pyrido[3,4-g]quinazoline derivatives has been shown to reshape their effects on DYRK/CLK activity and RNA splicing. nih.gov It is plausible that the 8-nitro group in this compound could similarly influence its interaction with kinases involved in cellular signaling and gene expression regulation. Further investigation into the impact of the nitro functional group on the biological activity profile of the pyridoindole scaffold is warranted.
| Compound Class | Known Target/Activity | Potential Unexplored Targets/Pathways for this compound |
| 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles | CFTR potentiators acs.orgnih.gov | Other ion channels |
| 8-Sulfonyl-substituted tetrahydro-1H-pyrido[4,3-b]indoles | 5-HT6 receptor antagonists nih.gov | Other G-protein coupled receptors |
| Pyrido[3,4-g]quinazoline derivatives with a nitro group | DYRK/CLK activity, RNA splicing nih.gov | Kinases involved in signaling and gene regulation |
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 5-methyl-8-nitro-5H-pyrido[4,3-b]indole?
- Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyridoindole core. A Pd-catalyzed amidation-cyclization strategy (as seen in pyrimidoindole derivatives) is effective. For example, coupling a halogenated indole precursor with a nitro-substituted pyridine moiety under Pd(PPh₃)₄ catalysis in DMF at 80–100°C yields the fused structure. Purification via column chromatography (e.g., 70:30 ethyl acetate/hexane) is recommended . Copper(I)-mediated click chemistry (e.g., CuI in PEG-400/DMF) can also introduce substituents, as demonstrated in related indole syntheses .
Q. How can the structure and purity of this compound be confirmed?
- Answer : Use a combination of:
- 1H/13C NMR : To verify substituent positions and aromatic proton environments (e.g., nitro and methyl groups show distinct shifts at δ 8.5–9.0 and δ 2.5–3.0, respectively) .
- High-Resolution Mass Spectrometry (HRMS) : For exact mass confirmation (e.g., FAB-HRMS with m/z accuracy <5 ppm) .
- TLC and HPLC : To assess purity (≥95% by reverse-phase HPLC with UV detection at 254 nm) .
Q. What safety protocols are critical for handling this compound?
- Answer :
- Storage : Keep in airtight containers at −20°C in a dry, ventilated environment to prevent degradation .
- PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust; work in a fume hood .
- Spill Management : Neutralize with inert adsorbents (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
- Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., kinase domains). Compare binding affinities to known inhibitors .
- QSAR Models : Correlate substituent electronic properties (e.g., nitro group’s electron-withdrawing effect) with activity trends from analogous compounds .
- Collision Cross-Section (CCS) Prediction : Ion mobility-mass spectrometry (IM-MS) data can validate conformational stability in solution .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Answer :
- Assay Standardization : Re-test the compound under controlled conditions (e.g., uniform cell lines, serum-free media) to eliminate variability .
- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity measurements .
- Dose-Response Curves : Compare IC₅₀ values across multiple replicates to distinguish true activity from artifacts .
Q. How can derivatives of this compound be designed to enhance selectivity for cancer targets?
- Answer :
- Functional Group Modifications : Introduce electron-donating groups (e.g., methoxy) at position 7 to improve binding to ATP pockets in kinases .
- Prodrug Strategies : Attach hydrolyzable esters to the nitro group to enhance bioavailability .
- Structure-Activity Relationship (SAR) Studies : Test substituent effects on cytotoxicity in panels of cancer cell lines (e.g., MCF-7, HeLa) .
Q. What advanced analytical techniques characterize reactive intermediates during synthesis?
- Answer :
- In Situ FTIR : Monitor cyclization steps in real-time to optimize reaction kinetics .
- X-ray Crystallography : Resolve crystal structures of intermediates to confirm regioselectivity .
- EPR Spectroscopy : Detect radical species in copper-catalyzed reactions .
Methodological Best Practices
- Synthetic Reproducibility : Document reaction parameters (e.g., solvent purity, catalyst batch) to mitigate variability .
- Data Validation : Cross-reference NMR assignments with computational predictions (e.g., ACD/Labs or MestReNova) .
- Ethical Compliance : Adhere to institutional guidelines for biological testing, especially for compounds with potential cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
